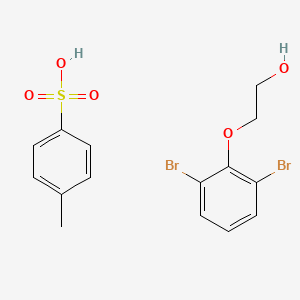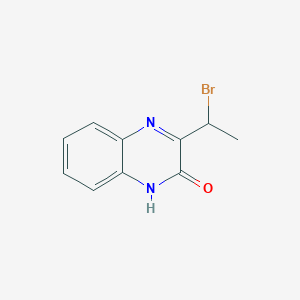
3-(1-bromoethyl)-1H-quinoxalin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-Bromoethyl)-1H-quinoxalin-2-one: is an organic compound belonging to the quinoxaline family. Quinoxalines are heterocyclic aromatic compounds that contain a benzene ring fused to a pyrazine ring. The presence of the bromoethyl group at the third position of the quinoxaline ring makes this compound particularly interesting for various chemical and biological applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-bromoethyl)-1H-quinoxalin-2-one typically involves the bromination of 3-ethylquinoxalin-2-one. This can be achieved through the reaction of 3-ethylquinoxalin-2-one with bromine in the presence of a suitable solvent like acetic acid. The reaction is usually carried out at room temperature to avoid over-bromination.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle bromine, which is a hazardous reagent.
化学反应分析
Types of Reactions:
Substitution Reactions: The bromoethyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, potentially enhancing its reactivity and application scope.
Reduction Reactions: Reduction of the quinoxaline ring can lead to the formation of dihydroquinoxaline derivatives, which may have different chemical properties.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF or DMSO) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azido, thiocyanato, or amino derivatives.
Oxidation Products: Oxidized quinoxaline derivatives with additional functional groups.
Reduction Products: Dihydroquinoxaline derivatives.
科学研究应用
Chemistry: 3-(1-Bromoethyl)-1H-quinoxalin-2-one is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound has potential applications in the development of biologically active molecules. Quinoxaline derivatives are known for their antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore the therapeutic potential of quinoxaline derivatives. This compound could serve as a lead compound in drug discovery programs targeting various diseases.
Industry: In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other materials that require specific chemical properties imparted by the quinoxaline ring.
作用机制
The mechanism of action of 3-(1-bromoethyl)-1H-quinoxalin-2-one largely depends on its interaction with biological targets. The bromoethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to biological activity. The quinoxaline ring can interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects.
相似化合物的比较
3-Ethylquinoxalin-2-one: Lacks the bromoethyl group, making it less reactive in nucleophilic substitution reactions.
3-(1-Chloroethyl)-1H-quinoxalin-2-one: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and biological activity.
3-(1-Iodoethyl)-1H-quinoxalin-2-one: Contains an iodine atom, making it more reactive in certain chemical reactions compared to the bromo derivative.
Uniqueness: The presence of the bromoethyl group in 3-(1-bromoethyl)-1H-quinoxalin-2-one imparts unique reactivity, making it a versatile intermediate in organic synthesis. Its potential biological activity also sets it apart from other quinoxaline derivatives, making it a compound of interest in various research fields.
属性
CAS 编号 |
852058-15-2 |
|---|---|
分子式 |
C10H9BrN2O |
分子量 |
253.09 g/mol |
IUPAC 名称 |
3-(1-bromoethyl)-1H-quinoxalin-2-one |
InChI |
InChI=1S/C10H9BrN2O/c1-6(11)9-10(14)13-8-5-3-2-4-7(8)12-9/h2-6H,1H3,(H,13,14) |
InChI 键 |
YKHIAVHGPXGBIR-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=NC2=CC=CC=C2NC1=O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


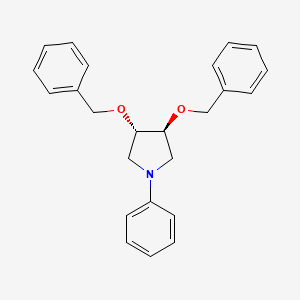
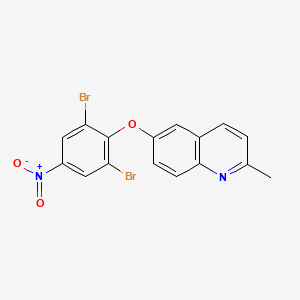
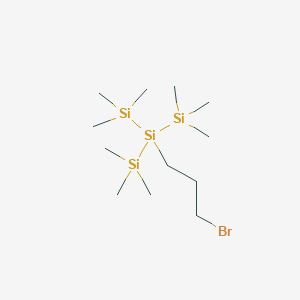
![(1S,8R)-5,9,9-Trimethylbicyclo[6.2.0]decane-2,5-dicarbaldehyde](/img/structure/B14193168.png)
![5-(furan-3-yl)-N-[(E)-hydrazinylidenemethyl]naphthalene-2-carboxamide](/img/structure/B14193172.png)
![Trimethyl[1-(methylsulfanyl)dec-1-EN-1-YL]silane](/img/structure/B14193173.png)
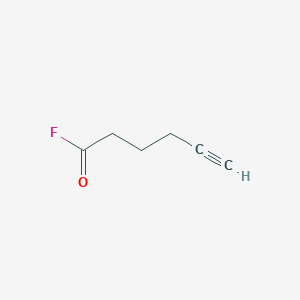
![4-Ethoxy-6-(2-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14193180.png)
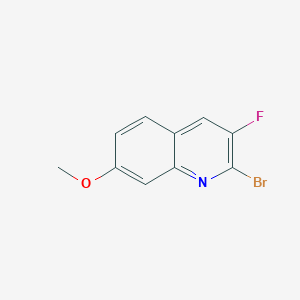
![1-Chloro-3-[4-(trifluoromethoxy)phenyl]propan-2-one](/img/structure/B14193185.png)
![N-{3-[5-(4-Methoxyanilino)pyridin-3-yl]phenyl}acetamide](/img/structure/B14193189.png)


